5,5',6,6'-Tetrahydroxy-3,3'-biindolyl
Overview
Description
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is a hydroxyindole compound characterized by the presence of four hydroxyl groups and a biindole structure. It is a naturally occurring compound found in the peel extract of red beetroot (Beta vulgaris) and is known for its potent antioxidant properties .
Scientific Research Applications
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of hydroxyindoles and biindoles.
Biology: Investigated for its role as a plant metabolite and its antioxidant properties.
Medicine: Potential therapeutic applications due to its antioxidant activity, which may help in preventing oxidative stress-related diseases.
Industry: Limited industrial applications, primarily in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl involves several steps. One of the synthetic routes includes the coupling of 5,6-dihydroxyindole with 5,6-dihydroxyindole-3-carbaldehyde under oxidative conditions. The reaction typically requires a strong oxidizing agent such as potassium ferricyanide in an alkaline medium .
Industrial Production Methods
Industrial production methods for 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl are not well-documented, likely due to its limited commercial demand. the compound can be synthesized in the laboratory using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the quinonoid structures back to the original hydroxyindole form.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Hydroxyindole derivatives.
Substitution Products: Acylated or alkylated hydroxyindole derivatives.
Mechanism of Action
The antioxidant activity of 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and inhibits their harmful effects .
Comparison with Similar Compounds
Similar Compounds
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobiindane: A structurally similar compound with additional methyl groups.
Betalains: Compounds found in beetroot, including vulgaxanthins and betanin, which also exhibit antioxidant properties.
Uniqueness
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is unique due to its specific biindole structure and the presence of four hydroxyl groups, which contribute to its potent antioxidant activity. Its natural occurrence in beetroot peel extract and its role as a plant metabolite further distinguish it from other similar compounds .
Properties
IUPAC Name |
3-(5,6-dihydroxy-1H-indol-3-yl)-1H-indole-5,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-13-1-7-9(5-17-11(7)3-15(13)21)10-6-18-12-4-16(22)14(20)2-8(10)12/h1-6,17-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVKNUCMCSKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=C2C3=CNC4=CC(=C(C=C43)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616171 | |
Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390401-91-9 | |
Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N2SZV94RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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